Muraglitazar Acyl-b-D-glucuronide
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Overview
Description
Muraglitazar Acyl-b-D-glucuronide is a metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is formed through the process of acyl glucuronidation, which is a common metabolic pathway for many drugs. This compound is primarily found in bile and represents a significant portion of the dose after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Muraglitazar Acyl-b-D-glucuronide is synthesized through the glucuronidation of Muraglitazar. The process involves the use of UDP-glucuronic acid and human liver microsomes. The reaction is typically carried out in a sodium phosphate buffer with the presence of NADPH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Muraglitazar Acyl-b-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the compound.
O-demethylation: This reaction involves the removal of a methyl group from the compound.
Common Reagents and Conditions
NADPH: Used as a reducing agent in oxidation reactions.
Human Liver Microsomes: Provide the necessary enzymes for the reactions.
Sodium Phosphate Buffer: Maintains the pH of the reaction mixture.
Major Products Formed
Hydroxylated Metabolites: Formed through hydroxylation reactions.
O-demethylated Metabolites: Formed through O-demethylation reactions.
Scientific Research Applications
Muraglitazar Acyl-b-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation and other metabolic pathways.
Biology: Helps in understanding the metabolic fate of drugs and their metabolites.
Medicine: Used in drug development and safety assessment studies.
Industry: Employed in the production of Muraglitazar and related compounds.
Mechanism of Action
Muraglitazar Acyl-b-D-glucuronide exerts its effects through the activation of peroxisome proliferator-activated receptor-α/γ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound binds to these receptors, leading to the activation of various downstream signaling pathways .
Comparison with Similar Compounds
Muraglitazar Acyl-b-D-glucuronide is similar to other acyl glucuronide metabolites, such as Peliglitazar Acyl-b-D-glucuronide. Both compounds are formed through glucuronidation and share similar metabolic pathways. this compound is less stable in plasma compared to Peliglitazar Acyl-b-D-glucuronide .
List of Similar Compounds
Properties
Molecular Formula |
C35H36N2O13 |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43) |
InChI Key |
VLMNHAOSAKQBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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